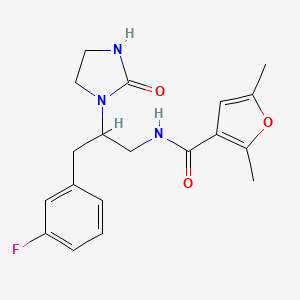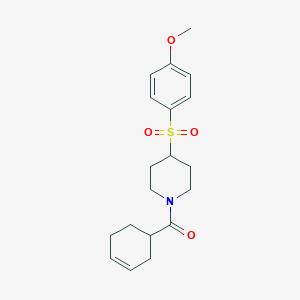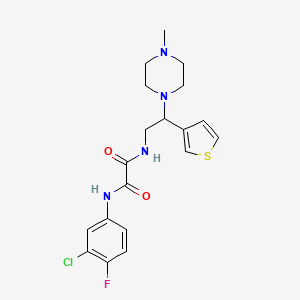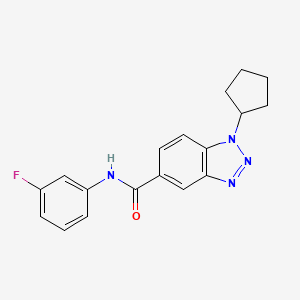
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.83. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic System Construction
Research by Dotsenko, Sventukh, and Krivokolysko (2012) delves into the construction of penta- and hexacyclic heterocyclic systems, involving reactions with 8-chloromethyl-xanthene derivatives. These reactions lead to the formation of complex purine derivatives, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and material science (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).
Synthesis of Xanthene Derivatives
Bhatia, Waghmare, Choudhari, and Kumbhar (2016) explored the synthesis of xanthene derivatives for their potential antiasthmatic activities. These compounds, derived from similar purine structures, demonstrate the versatility of purine-based compounds in developing pharmacological agents, particularly in addressing respiratory conditions (Bhatia, M., Waghmare, Vikram Shivaji, Choudhari, P., & Kumbhar, Santosh S., 2016).
Protective Group Utilization in Synthesis
Khaliullin and Shabalina (2020) investigated the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study underscores the significance of protective groups in synthesizing structurally complex purine derivatives, opening avenues for creating diverse compounds with specific functionalities (Khaliullin, F., & Shabalina, Y., 2020).
Anticancer Activity of Purine Derivatives
Hayallah (2017) designed and synthesized a series of purine-diones, investigating their anticancer activities. This research exemplifies the therapeutic potentials of purine derivatives in oncology, providing insights into designing new anticancer agents with improved efficacy and specificity (Hayallah, A., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the introduction of a chloromethyl group to a 7-substituted purine derivative, followed by the addition of a butyl group at the 3-position and a 3-methylbutyl group at the 7-position. The resulting compound is then cyclized to form the tetrahydro-1H-purine-2,6-dione ring system.", "Starting Materials": [ "7-methyl-1H-purine-2,6-dione", "butylmagnesium bromide", "3-methylbutylmagnesium bromide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "7-methyl-1H-purine-2,6-dione is reacted with formaldehyde and hydrochloric acid to form 7-chloromethyl-1H-purine-2,6-dione.", "7-chloromethyl-1H-purine-2,6-dione is reacted with butylmagnesium bromide to form 3-butyl-7-chloromethyl-1H-purine-2,6-dione.", "3-butyl-7-chloromethyl-1H-purine-2,6-dione is reacted with 3-methylbutylmagnesium bromide to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-1H-purine-2,6-dione.", "The resulting compound is cyclized by treatment with sodium hydroxide in methanol to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final product is isolated by extraction with dichloromethane and purification by column chromatography using ethyl acetate and diethyl ether as eluents." ] } | |
CAS番号 |
848369-61-9 |
分子式 |
C15H23ClN4O2 |
分子量 |
326.83 |
IUPAC名 |
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22) |
InChIキー |
JFRPUQZLUUZJMW-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole](/img/structure/B2444547.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)


![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444554.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2444559.png)
![[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2444561.png)
